3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O5S/c1-3-31-21-10-9-18(17-22(21)32-4-2)23(28)25-11-16-33(29,30)27-14-12-26(13-15-27)20-8-6-5-7-19(20)24/h5-10,17H,3-4,11-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEWGFAFTQFGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Esterification: : Reacting 3,4-diethoxybenzoic acid with ethanol in the presence of a strong acid catalyst to form the diethoxybenzamide intermediate.
Sulfonylation: : Introducing the sulfonyl group by reacting the intermediate with chlorosulfonic acid, followed by the addition of 2-aminoethylamine.
Piperazine Coupling: : Attaching the piperazine ring by reacting the sulfonyl intermediate with 2-fluorophenylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: : Nucleophiles like sodium azide (NaN3) and leaving groups such as tosylates.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzamides or piperazines.
Scientific Research Applications
3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antiviral, antibacterial, and anticancer properties.
Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and inflammation.
Industry: : Utilized in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives
The benzamide core is shared with several agrochemicals and pharmaceuticals, but substituent variations critically influence activity:
Key Observations :
- Diethoxy vs.
- Sulfonamide-Piperazine Linkage : Unique to the target compound, this moiety may facilitate interactions with serotonin or dopamine receptors, as seen in piperazine-based pharmaceuticals (e.g., aripiprazole) .
Piperazine-Containing Compounds
Piperazine derivatives often exhibit CNS activity. For example:
- 4-(4-{4-[4-({...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-...triazol-3-one : A triazolone-piperazine hybrid with antifungal properties.
- Target Compound : The 2-fluorophenyl-piperazine group may confer selectivity for adrenergic or serotonergic receptors, akin to lurasidone’s piperazine-linked pharmacophore.
Activity Prediction: The sulfonamide bridge in the target compound could stabilize receptor binding via hydrogen bonding, while the 2-fluorophenyl group enhances metabolic stability compared to non-halogenated analogs.
Biological Activity
3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, commonly referred to as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), has garnered attention in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- IUPAC Name : 3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- Molecular Formula : C23H30FN3O5S
- Molecular Weight : 479.6 g/mol
- CAS Number : 904827-07-2
The primary mechanism of action for 3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with mGluR5 receptors. These receptors are crucial in modulating neurotransmission in the central nervous system (CNS). The presence of the piperazine and fluorophenyl groups enhances its binding affinity and selectivity towards these receptors, potentially leading to therapeutic effects in various neurological disorders .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies have shown that compounds targeting mGluR5 can provide neuroprotection in models of neurodegenerative diseases.
- Anxiolytic Properties : The modulation of glutamate signaling is associated with reduced anxiety-like behaviors in animal models, suggesting potential applications in anxiety disorders.
- Antidepressant-like Effects : Agonists of mGluR5 have been linked to antidepressant-like effects, making this compound a candidate for further exploration in mood disorder treatments.
Case Studies and Research Findings
- In Vivo Studies : Animal studies have demonstrated that administration of 3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide results in significant alterations in behavioral assays indicative of anxiolytic and antidepressant effects. For example, a study reported decreased immobility time in the forced swim test, a common measure for antidepressant activity .
- In Vitro Assays : In vitro studies using cultured neurons have shown that this compound can modulate synaptic plasticity, a critical factor in learning and memory processes. This modulation is believed to arise from its action on mGluR5 receptors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide | Piperazine moiety; lacks diethoxy group | Potentially similar receptor interactions |
| N-(2-fluoro-phenyl)-3,4-dimethoxy-benzamide | Lacks piperazine; different substitution pattern | Different pharmacological profile |
This comparison highlights the unique aspects of 3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide due to its dual functional groups that enhance its receptor binding capabilities.
Q & A
Q. Critical factors :
- Temperature : Sulfonylation proceeds optimally at 0–5°C to suppress side reactions.
- pH control : Basic conditions (pH 9–10) during coupling prevent hydrolysis of the benzoyl chloride .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., diethoxy groups at C3/C4 of benzamide, fluorophenyl integration on piperazine). Key signals include δ 1.3–1.5 ppm (ethoxy CH₃) and δ 7.2–7.6 ppm (fluorophenyl protons) .
- 19F NMR : Validates the presence of the 2-fluorophenyl group (δ -115 to -120 ppm) .
- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ at m/z 535.22) and fragmentation patterns to confirm sulfonyl and benzamide linkages .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of analogs?
Answer:
Contradictions often arise from variations in substituents (e.g., ethoxy vs. methoxy groups) or assay conditions. Methodological approaches include:
- Systematic substitution : Compare analogs with modified ethoxy/fluorophenyl groups. For example, replacing the 2-fluorophenyl with 4-fluorophenyl (as in ) reduces serotonin receptor binding by 40%, indicating positional sensitivity .
- Computational docking : Use molecular dynamics simulations to assess interactions with targets (e.g., 5-HT₁A receptors). A 2023 study showed that diethoxy groups enhance hydrophobic binding in the receptor’s pocket, while sulfonyl groups stabilize hydrogen bonds .
- Dose-response validation : Replicate assays (e.g., cAMP inhibition) across multiple cell lines to rule out cell-specific artifacts .
Advanced: What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?
Answer:
- Animal model selection : Use transgenic mice expressing human cytochrome P450 enzymes to better mimic human metabolism .
- Dosing regimen :
- Oral bioavailability : Co-administer with solubilizing agents (e.g., 10% D-α-tocopherol PEG 1000 succinate) to overcome low water solubility.
- Half-life determination : Collect plasma samples at 0.5, 2, 6, and 24 hours post-administration for LC-MS/MS analysis .
- Metabolite profiling : Use UPLC-QTOF to identify major metabolites (e.g., O-deethylation products) and assess hepatic clearance pathways .
Advanced: How can researchers address discrepancies in receptor binding affinity data across published studies?
Answer:
Discrepancies often stem from assay protocol differences. Mitigation strategies include:
- Standardized radioligand binding assays :
- Use [³H]WAY-100635 for 5-HT₁A receptor studies with consistent buffer composition (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
- Normalize data to reference compounds (e.g., serotonin at IC₅₀ 10 nM) .
- Control for allosteric modulation : Pre-incubate membranes with GTPγS (100 µM) to stabilize receptor conformations and reduce variability .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify confidence intervals .
Basic: What in vitro models are suitable for preliminary neuropharmacological screening?
Answer:
- Cell-based assays :
- cAMP inhibition : HEK-293 cells transfected with human 5-HT₁A receptors. Measure cAMP via ELISA after forskolin stimulation .
- Calcium flux : Use FLIPR assays in CHO-K1 cells expressing 5-HT₂A receptors to assess off-target effects .
- Tissue preparations :
- Rat hippocampal slices : Electrophysiology (field EPSP recordings) to evaluate synaptic plasticity modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
